molecular formula C28H31NO6 B11153335 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate

Cat. No.: B11153335
M. Wt: 477.5 g/mol
InChI Key: OXARYHQGHPPYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate typically involves multi-step organic reactions. One common approach is to start with the chromen core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

The next step involves the introduction of the benzyloxycarbonyl group and the cyclohexanecarboxylate moiety. This can be achieved through a series of protection and deprotection steps, followed by coupling reactions using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as column chromatography and recrystallization would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The chromen core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromen derivatives depending on the nucleophile used.

Scientific Research Applications

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl acetate
  • 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl propanoate
  • 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl butanoate

Uniqueness

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate is unique due to the presence of the benzyloxycarbonyl group and the cyclohexanecarboxylate moiety. These functional groups confer distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C28H31NO6

Molecular Weight

477.5 g/mol

IUPAC Name

(3,4,7-trimethyl-2-oxochromen-5-yl) 4-(phenylmethoxycarbonylaminomethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C28H31NO6/c1-17-13-23-25(18(2)19(3)26(30)34-23)24(14-17)35-27(31)22-11-9-20(10-12-22)15-29-28(32)33-16-21-7-5-4-6-8-21/h4-8,13-14,20,22H,9-12,15-16H2,1-3H3,(H,29,32)

InChI Key

OXARYHQGHPPYCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(=O)C3CCC(CC3)CNC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.